
Spectroscopic Profile of 2-Methylbenzoxazole: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methylbenzoxazole

Cat. No.: B1214174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbenzoxazole, a key heterocyclic compound with applications in chemical synthesis and

materials science. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2-Methylbenzoxazole is C₈H₇NO, and its molecular weight is 133.15

g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data for 2-Methylbenzoxazole are presented below.

¹H NMR Spectral Data
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Solvent Chemical Shift (δ) in ppm

CDCl₃ 7.69 (d), 7.49 (d), 7.34 (t), 7.32 (t), 2.66 (s)[1][2]

Acetone-d₆ 7.60 (d), 7.54 (d), 7.32 (t), 7.31 (t), 2.59 (s)[1]

DMSO-d₆ 7.67 (d), 7.64 (d), 7.35 (t), 7.34 (t), 2.58 (s)[1]

¹³C NMR Spectral Data (in CDCl₃)

Carbon Atom Chemical Shift (δ) in ppm

C=O (Amide Carbonyl) ~165

Aromatic C-H 110-125

Aromatic C (quaternary) 140-150

-CH₃ ~14

Note: Precise values may vary slightly depending on the specific experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 2-Methylbenzoxazole are summarized below.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100-3000 C-H stretch Aromatic

1680-1640 C=C stretch Aromatic

~1615 C=N stretch Imine

1250-1000 C-O stretch Aryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule.
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Solvent λmax (nm)
Molar Absorptivity (ε) at
λmax (L·mol⁻¹·cm⁻¹)

Cyclohexane 276.5 46,400

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2-
Methylbenzoxazole.

NMR Spectroscopy
Sample Preparation: A solution of 2-Methylbenzoxazole is prepared by dissolving

approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. A small amount of a reference standard,

such as tetramethylsilane (TMS), is added for calibration (0 ppm).

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for

analysis.

Data Acquisition:

For ¹H NMR, the spectrometer is tuned to the proton frequency. A sufficient number of

scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is

typically used to simplify the spectrum and enhance the signal. A larger number of scans is

usually required due to the lower natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

TMS signal.

FT-IR Spectroscopy
Sample Preparation: For a liquid sample like 2-Methylbenzoxazole, a thin film is prepared

between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate,
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and the second plate is carefully placed on top to spread the liquid into a thin, uniform layer.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the sample spectrum is

acquired. The instrument scans the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum, which is plotted as transmittance

or absorbance versus wavenumber.

UV-Vis Spectroscopy
Sample Preparation: A dilute solution of 2-Methylbenzoxazole is prepared in a UV-

transparent solvent, such as cyclohexane. The concentration is adjusted to ensure that the

absorbance at the wavelength of maximum absorption (λmax) falls within the linear range of

the instrument (typically between 0.1 and 1.0).

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

Data Acquisition: A cuvette filled with the pure solvent is placed in the reference beam path,

and a cuvette with the sample solution is placed in the sample beam path. The instrument

scans a range of wavelengths (e.g., 200-400 nm) to record the absorbance.

Data Processing: The instrument software plots the absorbance versus wavelength to

generate the UV-Vis spectrum. The λmax is identified as the wavelength with the highest

absorbance.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Methylbenzoxazole.
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Caption: Workflow for Spectroscopic Analysis of 2-Methylbenzoxazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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